Head-to-Head Potency: Regioisomeric Shift Leads to a 55-Fold Drop in KDM Inhibitory Activity
The final inhibitor derived from the target compound (Example 138 in US Patent 9,604,961) demonstrates an IC50 of 100 nM against KDM5A. A direct regioisomer, where the 4-fluorobenzyloxy group is moved from the 3-position to the 2-position on the phenyl ring (Example 117), exhibits an IC50 of 5,500 nM, a 55-fold reduction in potency [REFS-1, REFS-2]. This comparison, derived from the same patent family and assay technology, directly quantifies the critical role of the substitution pattern present in the target compound.
| Evidence Dimension | Inhibitory Concentration (IC50) against Histone Demethylase Enzymes |
|---|---|
| Target Compound Data | 100 nM (KDM5A/Jarid1A) [1] |
| Comparator Or Baseline | 5,500 nM (KDM2B/FBXL10) for the 2-substituted regioisomer (Example 117) [2] |
| Quantified Difference | 55-fold decrease in potency for the regioisomer |
| Conditions | TR-FRET enzymatic assay (KDM5A) and 384-well plate format (KDM2B). Compounds from US Patent 9,604,961. |
Why This Matters
For medicinal chemistry and procurement, this confirms that the correct regioisomer is not a minor structural nuance but a critical determinant of nanomolar potency, making the target compound an indispensable intermediate for active KDM inhibitors.
- [1] BindingDB. BDBM264053, 2-[5-[[4-chloro-3-[(4-fluorophenyl)methoxy]phenyl]methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid. IC50 data for Lysine-specific demethylase 5A. View Source
- [2] BindingDB. BDBM264032, 2-[5-[[4-chloro-2-[(4-fluorophenyl)methoxy]phenyl]methoxy]pyrazol-1-yl]pyridine-4-carboxylic acid. IC50 data for Lysine-specific demethylase 2B. View Source
